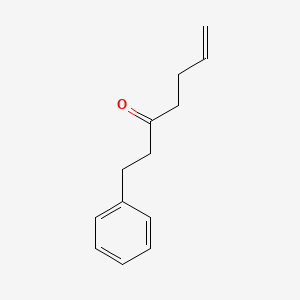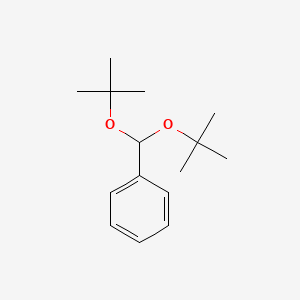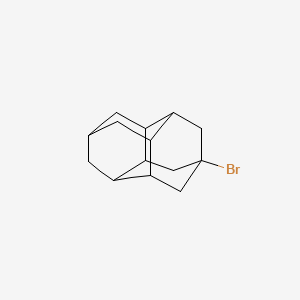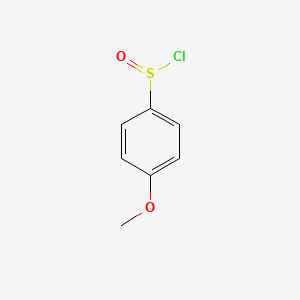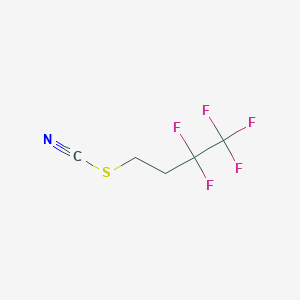
Phosphorocyanatidic chloride fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorocyanatidic chloride fluoride is a complex chemical compound that combines elements of phosphorus, cyanide, chloride, and fluoride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorocyanatidic chloride fluoride typically involves the reaction of phosphorus pentachloride (PCl5) with potassium cyanide (KCN) and potassium fluoride (KF) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: [ \text{PCl}_5 + \text{KCN} + \text{KF} \rightarrow \text{this compound} + \text{KCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reactants but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phosphorocyanatidic chloride fluoride undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form phosphorocyanatidic oxide derivatives.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Undergoes nucleophilic substitution reactions where chloride or fluoride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Phosphorocyanatidic oxide derivatives.
Reduction: Phosphorocyanatidic hydride derivatives.
Substitution: Phosphorocyanatidic methoxide derivatives.
Scientific Research Applications
Phosphorocyanatidic chloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphorocyanatidic chloride fluoride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical outcomes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying receptor-ligand interactions.
Comparison with Similar Compounds
Phosphorocyanatidic chloride fluoride can be compared with similar compounds such as:
Phosphorocyanatidic bromide fluoride: Similar structure but with bromide instead of chloride.
Phosphorocyanatidic chloride iodide: Similar structure but with iodide instead of fluoride.
Uniqueness
This compound is unique due to its specific combination of elements, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
33042-59-0 |
|---|---|
Molecular Formula |
CClFNO2P |
Molecular Weight |
143.44 g/mol |
IUPAC Name |
[chloro(fluoro)phosphoryl] cyanate |
InChI |
InChI=1S/CClFNO2P/c2-7(3,5)6-1-4 |
InChI Key |
BAAZRNVSCNPICX-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)OP(=O)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
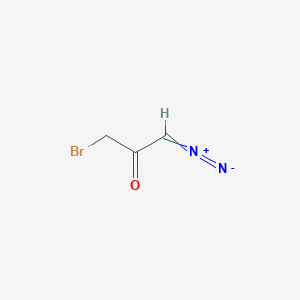
propanedioate](/img/structure/B14682914.png)
